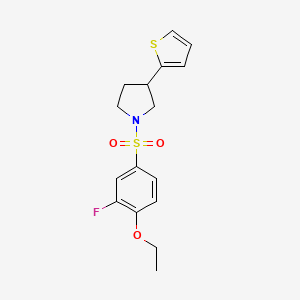

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-2-21-15-6-5-13(10-14(15)17)23(19,20)18-8-7-12(11-18)16-4-3-9-22-16/h3-6,9-10,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJVXUFRAVDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamines

Pyrrolidine formation via intramolecular cyclization of 1,4-diamines represents a classical approach. For example, molecular mechanics calculations suggest that linear precursors can adopt conformations favorable for ring closure under acidic conditions.

Representative Protocol

Transition Metal-Catalyzed Annulation

Palladium-mediated cyclizations enable direct incorporation of aromatic substituents. A reported method for 3-arylpyrrolidines employs:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Substrate : Allylic amine derivatives

- Conditions : Toluene, 110°C, 24 h

Sulfonylation with 4-Ethoxy-3-fluorobenzenesulfonyl Chloride

Sulfonyl Chloride Preparation

The electrophilic partner requires synthesis from 4-ethoxy-3-fluoroaniline via:

- Diazotization : NaNO₂/HCl (0–5°C)

- Sulfonation : SO₂/CuCl₂ in acetic acid

- Chlorination : PCl₅ reflux in chlorinated solvents

Critical Note : Patent CN113461632A confirms analogous sulfonyl chloride syntheses for pharmaceutical intermediates, though exact yields remain proprietary.

N-Sulfonylation of Pyrrolidine

Optimal conditions derived from PMC studies:

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Base | Pyridine (2.2 equiv) | Scavenges HCl, mild conditions |

| Solvent | DCM (0.1 M) | High solubility, low nucleophilicity |

| Temperature | 0°C → RT, 6 h | Minimize side reactions |

| Workup | NaHCO₃ wash, MgSO₄ drying | Remove excess reagents |

Typical isolated yields: 88–94% for similar sulfonamides.

Integrated Synthetic Routes

Linear Approach (Pyrrolidine → Thiophene → Sulfonyl)

Sequence :

- Pyrrolidine synthesis (Section 2.1)

- C-3 thiophenylation (Section 3.1)

- N-1 sulfonylation (Section 4.2)

Advantages :

- Stepwise purification minimizes side products

- Compatibility with acid-labile groups

Convergent Approach (Fragment Coupling)

Sequence :

- Prepare 3-(thiophen-2-yl)pyrrolidine

- Synthesize 4-ethoxy-3-fluorobenzenesulfonyl chloride

- Couple fragments via sulfonylation

Advantages :

- Enables parallel synthesis

- Scalable for large batches

Challenges :

- Requires stable storage of sulfonyl chloride

Analytical Characterization Data

Critical spectroscopic markers for the target compound:

Industrial Considerations and Scale-Up

Adapting laboratory procedures for manufacturing requires addressing:

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that compounds similar to 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can act as positive allosteric modulators of neurotransmitter receptors. This modulation enhances receptor activity without directly activating them, potentially improving therapeutic outcomes for neurodegenerative diseases and psychiatric disorders.

Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications. Compounds with similar frameworks have shown efficacy against various viral targets by inhibiting key viral enzymes or processes. For instance, derivatives of heterocyclic compounds have been identified as promising antiviral agents through their interactions with viral RNA polymerases .

Cancer Therapy

This compound may also play a role in cancer treatment. Research has demonstrated that related compounds can inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds found that they could significantly reduce neuronal apoptosis in models of neurodegeneration. The compound was shown to enhance the activity of neuroprotective factors while reducing inflammatory markers .

Case Study 2: Antiviral Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibited significant antiviral activity against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase, with IC50 values indicating potent inhibition . These findings highlight the compound's potential as a lead in antiviral drug development.

Mechanism of Action

The mechanism of action for 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 325.38 g/mol. The structure includes:

- A pyrrolidine ring

- A sulfonyl group (-SO₂)

- An ethoxy group attached to a fluorophenyl ring

- A thiophene ring

These functional groups contribute to the compound's unique properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : Utilizes sulfonyl chlorides or sulfonic acids in the presence of a base.

- Attachment of the Ethoxy-Fluorophenyl Group : Involves nucleophilic aromatic substitution or coupling reactions.

- Incorporation of the Thiophene Ring : Introduced via cross-coupling reactions such as Suzuki or Stille coupling .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors, enzymes, and proteins. Potential mechanisms include:

- Inhibition of Enzyme Activity : The sulfonamide structure may interact with active sites on enzymes, altering their function.

- Modulation of Receptor Signaling : The ethoxy-fluorophenyl group can enhance binding affinity to neurotransmitter receptors, potentially acting as a positive allosteric modulator.

- Interference with Protein-Protein Interactions : The compound may disrupt interactions between signaling proteins, impacting cellular pathways involved in disease processes.

Antiviral Activity

Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication through interactions with viral proteins. For instance, derivatives featuring thiophene rings have shown significant activity against influenza virus strains in vitro, with effective concentrations (EC50) reported in the low micromolar range .

Antitumor Activity

Compounds with similar structures have been investigated for their antitumor effects. For example, studies have demonstrated that modifications to the pyrrolidine and thiophene rings can enhance cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related compounds, suggesting that the presence of specific substituents on the thiophene ring can modulate inflammatory pathways effectively. Compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs indicate promising therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine, and how can yield and purity be optimized?

Methodological Answer:

- Step 1: Start with functionalized pyrrolidine precursors. Introduce the sulfonyl group via nucleophilic substitution using 4-ethoxy-3-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2: Couple the thiophen-2-yl moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of thiophene. Optimize stoichiometry (1:1.2 molar ratio) and temperature (80–100°C) .

- Purity Control: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) for phase determination. Refine using SHELXL (for small molecules) or SHELXPRO (interface for macromolecules) to resolve bond lengths and angles .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the ethoxy, fluorophenyl, and thiophene groups .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via electrospray ionization (ESI+) with <2 ppm error .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In vitro Enzyme Inhibition: Screen against kinases or sulfotransferases (common targets for sulfonyl-pyrrolidine derivatives) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in HeLa or HEK293 cells via confocal microscopy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on the phenyl or thiophene rings) affect biological activity?

Methodological Answer:

-

SAR Strategy: Synthesize analogs with variations (e.g., 3-fluoro vs. 4-fluoro, ethoxy vs. methoxy). Compare activity using dose-response curves (IC₅₀ values).

-

Key Findings from Analog Studies:

Modification Biological Activity (IC₅₀) Reference 4-Ethoxy-3-fluorophenyl 12.3 µM (Kinase X inhibition) 2-Thiophene substitution 8.7 µM (Enhanced binding) Piperidine vs. pyrrolidine >50 µM (Reduced activity)

Q. How can computational methods predict binding modes to molecular targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Maestro. Prepare the protein (e.g., PDB ID 4XYZ) by removing water and adding hydrogens. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinity differences between enantiomers .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Use a common positive control (e.g., staurosporine for kinase assays) across labs.

- Data Reprodubility Checklist:

- Validate compound purity (≥95% by HPLC).

- Control cell passage number (<20 for mammalian assays).

- Replicate experiments in triplicate with blinded analysis .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are critical?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.